Piperidin-3-yl dimethylcarbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
piperidin-3-yl N,N-dimethylcarbamate |
InChI |
InChI=1S/C8H16N2O2/c1-10(2)8(11)12-7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3 |
InChI Key |
NFSWAGGCLPQHAX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1CCCNC1 |
Origin of Product |
United States |
Structural Characterization and Elucidation Methods
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable tools for elucidating the molecular structure of Piperidin-3-yl dimethylcarbamate (B8479999). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful techniques for determining the carbon-hydrogen framework of an organic molecule. For Piperidin-3-yl dimethylcarbamate, both ¹H NMR and ¹³C NMR spectra provide crucial data for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the piperidine (B6355638) ring and the dimethylcarbamate moiety. The chemical shifts are influenced by the electron-withdrawing nature of the carbamate (B1207046) group and the nitrogen atom in the piperidine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H (Piperidine) | 1.5 - 3.0 | Broad Singlet | - |
| CH (Piperidine, position 3) | 4.5 - 5.0 | Multiplet | - |
| CH₂ (Piperidine, positions 2, 6) | 2.8 - 3.5 | Multiplet | - |
| CH₂ (Piperidine, positions 4, 5) | 1.4 - 2.2 | Multiplet | - |
| N(CH₃)₂ (Dimethylcarbamate) | 2.8 - 3.0 | Singlet | - |
Note: Predicted data based on the analysis of similar piperidine and carbamate structures.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbamate) | 155 - 160 |
| C-O (Piperidine, position 3) | 70 - 75 |
| C-N (Piperidine, positions 2, 6) | 45 - 55 |
| C-C (Piperidine, positions 4, 5) | 20 - 35 |
| N(CH₃)₂ (Dimethylcarbamate) | 35 - 40 |
Note: Predicted data based on the analysis of analogous compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Piperidine) | 3300 - 3500 (broad) |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Carbamate) | 1680 - 1720 |
| C-N Stretch (Amine and Carbamate) | 1180 - 1360 |
| C-O Stretch (Carbamate) | 1000 - 1250 |
Note: The table presents typical IR absorption ranges for the functional groups present in this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern would likely involve the cleavage of the carbamate group and fragmentation of the piperidine ring.
Predicted Fragmentation
Molecular Ion Peak (M⁺): Corresponds to the molecular weight of the compound.
Loss of dimethylcarbamoyl group (-N(CH₃)₂): A significant fragment resulting from the cleavage of the C-N bond.
Loss of the entire dimethylcarbamate group (-O-C(=O)N(CH₃)₂): Another major fragmentation pathway.
Fragmentation of the piperidine ring: Leading to a series of smaller fragment ions.
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound by separating it from any starting materials, by-products, or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase HPLC method is typically suitable for the analysis of this compound.
| HPLC Parameter | Typical Conditions |
| Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210-230 nm) or Mass Spectrometry (LC-MS) for higher sensitivity and specificity. |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
The purity is determined by calculating the percentage of the peak area of the main compound relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
Gas chromatography can also be used for the purity analysis of this compound, provided the compound is sufficiently volatile and thermally stable. Due to the polar nature of the amine, derivatization may sometimes be employed to improve peak shape and resolution.
| GC Parameter | Typical Conditions |
| Column | A capillary column with a polar stationary phase (e.g., a polyethylene glycol or a low-bleed amine-specific phase). |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Temperature Program | A temperature gradient program, for example, starting at 100 °C and ramping up to 250 °C. |
Similar to HPLC, the purity is assessed by comparing the peak area of the target compound to the total peak area.
Enzyme Inhibition and Biochemical Target Identification
Investigation of Cholinesterase Inhibition by Piperidin-3-yl Dimethylcarbamate (B8479999) Derivatives
The inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a well-established strategy for the symptomatic treatment of Alzheimer's disease. The core principle involves increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.net Carbamate-based inhibitors are a significant class of compounds explored for this purpose. tandfonline.comepa.gov
While specific kinetic data for the direct inhibition of acetylcholinesterase by piperidin-3-yl dimethylcarbamate is not extensively documented in publicly available research, studies on structurally related N-alkylpiperidine carbamates and other N,N-dimethylcarbamate derivatives provide significant insights into their potential activity.
For instance, a series of N,N-dimethylcarbamates featuring a N,N-dibenzylamino moiety has been synthesized and evaluated for AChE inhibition. The most active of these compounds demonstrated significant inhibition, with one derivative showing 85% inhibition at a concentration of 50 μM. nih.govnih.gov In another study on N-alkylpiperidine carbamates, a dual inhibitor of both AChE and BChE was identified with an IC₅₀ value of 2.25 μM against AChE. nih.gov Furthermore, research on piperidinone derivatives, which share the piperidine (B6355638) core, has identified compounds with AChE inhibitory activity, with the most potent derivative exhibiting an IC₅₀ value of 12.55 µM. researchgate.net
Table 1: AChE Inhibition by Piperidine and Carbamate (B1207046) Derivatives
| Compound Class | Derivative Example | AChE IC₅₀ (µM) | Source |
|---|---|---|---|
| N-Alkylpiperidine Carbamates | Dual AChE/BChE inhibitor | 2.25 | nih.gov |
This table is for illustrative purposes and showcases data for related derivatives, not the specific title compound.
Research on other carbamate derivatives has also highlighted their potential as BChE inhibitors. For example, certain O-aromatic N,N-disubstituted carbamates have demonstrated more potent inhibition of BChE compared to AChE. nih.gov This suggests that derivatives of this compound could also exhibit significant and potentially selective BChE inhibition.
Table 2: BChE Inhibition by Piperidine and Carbamate Derivatives
| Compound Class | Derivative Example | BChE IC₅₀ (µM) | Source |
|---|---|---|---|
| N-Alkylpiperidine Carbamates | Selective BChE inhibitor | 0.06 | nih.gov |
| N-Alkylpiperidine Carbamates | Dual AChE/BChE inhibitor | 0.81 | nih.gov |
This table is for illustrative purposes and showcases data for related derivatives, not the specific title compound.
Carbamate-based compounds are often classified as pseudo-irreversible inhibitors of cholinesterases. tandfonline.com This mechanism involves the carbamoylation of the serine residue within the catalytic triad (B1167595) of the enzyme's active site. nih.gov However, recent studies on N,N-dimethylcarbamate and N-alkylpiperidine carbamate derivatives have revealed more complex and varied mechanisms.
In one study of N,N-dimethylcarbamate derivatives, the mechanism of AChE inhibition was found to be slow-onset, but not due to carbamoylation of the enzyme. nih.govnih.gov Instead, it was proposed that the compound acts as a slow-binding inhibitor. nih.govnih.gov Further research on a series of N-alkylpiperidine carbamates demonstrated that despite possessing a carbamate group, these compounds acted as reversible and non-time-dependent inhibitors of both AChE and BChE. nih.gov The non-covalent mechanism of inhibition was confirmed for one of the BChE inhibitors through the resolution of its crystal structure in complex with the enzyme. nih.gov Some studies on other carbamates have described the inhibition as competitive with an irreversible step. nih.gov
The selectivity of cholinesterase inhibitors for AChE versus BChE is a critical aspect of their pharmacological profile. While AChE is the primary enzyme responsible for acetylcholine hydrolysis in healthy brains, the role of BChE becomes more significant in Alzheimer's disease. nih.gov
Studies on N-alkylpiperidine carbamates have identified compounds with varying selectivity profiles. For instance, one derivative was found to be a highly selective BChE inhibitor, while another acted as a dual inhibitor of both enzymes. nih.gov In a series of piperidinone derivatives, the compounds were generally more potent against AChE than BChE, with one derivative showing dual inhibitory activity. researchgate.net Research on O-aromatic N,N-disubstituted carbamates has also yielded derivatives with selectivity for BChE. nih.gov
This variability indicates that the piperidine carbamate scaffold can be chemically modified to tune the selectivity towards either AChE or BChE, or to achieve a dual-inhibitory profile. The specific substitution patterns on the piperidine ring and the nature of the carbamate group are likely key determinants of this selectivity.
Exploration of Other Enzyme Targets
The pharmacological investigation of a compound is not limited to its primary intended target. Exploring interactions with other enzymes can reveal novel therapeutic applications or provide a more comprehensive understanding of its biological activity.
Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) is a key regulator of cholesterol metabolism. Inhibition of PCSK9 leads to lower levels of low-density lipoprotein (LDL) cholesterol, making it an attractive target for the treatment of hypercholesterolemia. nih.gov
Interestingly, a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides has been identified as small molecule inhibitors of PCSK9. researchgate.netnih.gov These compounds were found to inhibit the translation of PCSK9 mRNA. nih.gov This discovery is significant as it establishes a direct link between a piperidine-3-yl containing scaffold and the inhibition of a key enzyme in cardiovascular disease. While the core structure of these inhibitors is more complex than this compound, it highlights the potential for piperidine-based compounds to be developed as PCSK9 inhibitors. Further research would be necessary to determine if simpler piperidin-3-yl derivatives, including the dimethylcarbamate, possess any activity against this enzyme.
Cyclooxygenase and Phosphodiesterase Modulation
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a common strategy for anti-inflammatory drugs. nih.govnih.gov Similarly, phosphodiesterases (PDEs) regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides, making them targets for a variety of therapeutic agents. nih.gov However, a review of current scientific literature reveals no specific studies or data on the modulatory effects of this compound on either cyclooxygenase or phosphodiesterase enzymes. While other piperidine-containing compounds have been investigated as potential COX inhibitors, this activity has not been directly attributed to this compound. researchgate.netmdpi.com
Neutral Sphingomyelinase 2 (nSMase2) Inhibition
Neutral sphingomyelinase 2 (nSMase2) is an enzyme involved in the metabolism of sphingomyelin (B164518) to ceramide, a lipid messenger implicated in various cellular processes, including inflammation and apoptosis. nih.govnih.gov Inhibition of nSMase2 is being explored as a therapeutic strategy for several diseases, including neurodegenerative conditions and HIV-related cognitive impairment. nih.govgoogle.com Research has identified potent inhibitors of nSMase2, such as PDDC, which contains a carbamate moiety. nih.govnih.gov However, there is no direct evidence or published research to suggest that this compound acts as an inhibitor of nSMase2.
Kinase Inhibition Profiles (e.g., Bruton's Tyrosine Kinase, mTOR)
Protein kinases are a large family of enzymes that play critical roles in cell signaling and are prominent targets in drug discovery, particularly in oncology and immunology. nih.gov Bruton's Tyrosine Kinase (BTK) is essential for B-cell development and signaling, and its inhibitors are used in treating certain cancers and autoimmune diseases. nih.govnih.gov The mammalian target of rapamycin (B549165) (mTOR) is another key kinase that regulates cell growth and proliferation. nih.gov While various heterocyclic compounds, including some with piperidine structures, have been developed as kinase inhibitors, there is currently no available data detailing the kinase inhibition profile of this compound or its specific activity against BTK or mTOR. scbt.comnih.gov
Aldose Reductase Inhibition
Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, this pathway's increased activity is linked to the development of diabetic complications. units.itnih.gov Consequently, aldose reductase inhibitors have been investigated as a means to prevent or treat these complications. usda.govusda.gov Despite the exploration of a wide range of chemical structures for aldose reductase inhibition, there are no specific studies indicating that this compound possesses inhibitory activity against this enzyme.
Identification of Specific Biological Pathways Modulated by this compound
The modulation of specific biological pathways is a downstream consequence of a compound's interaction with its molecular targets. Given the lack of identified enzymatic targets for this compound based on current research, the specific biological pathways it may modulate remain uncharacterized. Elucidating these pathways would require initial studies to first identify its primary biochemical binding partners.
Receptor Binding and Modulatory Activity
Characterization of Binding Affinity to Neurotransmitter Receptors
Piperidine (B6355638) derivatives have demonstrated significant and varied affinities for a range of neurotransmitter receptors, playing roles as agonists, antagonists, and modulators.
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtype Selectivity and Agonism
The nicotinic acetylcholine receptors (nAChRs) are a family of ionotropic receptors that respond to the neurotransmitter acetylcholine and are also activated by nicotine (B1678760). wikipedia.org They are crucial for various physiological processes in the central and peripheral nervous systems. wikipedia.org Piperidine derivatives have been shown to interact with nAChRs, often with selectivity for specific subtypes. For example, studies on piperidine derivatives from Torpedo californica electric organ have revealed high-affinity binding to sites associated with the receptor-gated ion channel. nih.gov The introduction of different substituents on the piperidine ring can significantly alter the binding affinity and functional activity at nAChR subtypes. Some analogs act as antagonists, blocking the receptor's function, which can be useful in studying nicotine addiction and withdrawal. nih.gov The diversity in chemical structure among piperidine derivatives allows for the fine-tuning of their selectivity and agonist or antagonist properties at different nAChR subtypes.
Sigma (σ) Receptor Binding (σ1 and σ2 Subtypes)
Sigma receptors, which are now understood to be a distinct class of proteins from opioid receptors, are involved in a variety of cellular functions and have been implicated in neurological and psychiatric conditions. nih.gov Piperidine-based compounds have been identified as potent ligands for sigma-1 (S1R) receptors. rsc.org For instance, certain piperidine/piperazine-based compounds have shown high affinity for S1R, with some acting as agonists. rsc.org The piperidine moiety is often a critical structural feature for high-affinity binding to the σ1 receptor. nih.gov The selectivity for σ1 versus σ2 subtypes can be modulated by structural modifications to the piperidine scaffold and its substituents. nih.gov
Mu-Opioid Receptor Agonism
The mu-opioid receptor is a primary target for opioid analgesics. Certain N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as opioid receptor antagonists at the mu and kappa receptors. nih.gov However, even small structural changes to these piperidine derivatives can impart opioid agonist activity. nih.gov This demonstrates that the piperidine scaffold can be engineered to produce compounds with either agonist or antagonist activity at the mu-opioid receptor, highlighting its versatility in the design of new pain therapeutics.
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
NMDA receptors are ionotropic receptors for glutamate (B1630785) that play a critical role in synaptic plasticity and memory formation. abcam.com A number of pharmacological agents that act as NMDA receptor antagonists feature a piperidine ring. For example, ifenprodil (B1662929) and related compounds, which are selective for the NR2B subunit of the NMDA receptor, often contain a 4-benzyl-piperidine group. nih.gov This moiety provides a key aromatic ring and a basic nitrogen atom that are important for binding and inhibitory activity at the receptor. nih.gov
Investigation of Chemokine Receptor Interactions (e.g., CXCR3)
Chemokine receptors are G protein-coupled receptors (GPCRs) that mediate the migration of immune cells. mdpi.com The CXCR3 receptor, in particular, is involved in inflammatory responses. researchgate.net Research has identified novel pyrazinyl-piperazinyl-piperidine scaffolds that act as CXCR3 receptor antagonists. nih.gov These compounds have been optimized to achieve high affinity for CXCR3, demonstrating the potential of piperidine-containing molecules in the development of treatments for inflammatory diseases. nih.gov The interaction of these ligands with CXCR3 can inhibit the chemotaxis of immune cells. mdpi.com
Assessment of Other G Protein-Coupled Receptors (GPCRs)
G protein-coupled receptors represent a large and diverse family of transmembrane receptors that are major drug targets. nih.gov Beyond the specific examples mentioned above, piperidine derivatives have been explored as ligands for a wide array of other GPCRs. For instance, dual-acting ligands targeting both histamine (B1213489) H3 and sigma-1 receptors have been developed from piperidine-based structures. nih.gov Furthermore, piperidine-containing compounds have been synthesized as pan-muscarinic antagonists, interacting with multiple subtypes of muscarinic acetylcholine receptors, which are also GPCRs. nih.gov The ability of GPCRs to form heterodimers, as seen with opioid receptors, can create novel pharmacological profiles, and piperidine-based ligands could potentially modulate these complex interactions. nih.gov
Adenosine Receptor Binding (A1 and A2A)5.4. Ligand-Receptor Interaction Studies Using Radioligand and Label-Free Assays
Additionally, a table of compound names cannot be created as no related compounds were discussed in the context of the primary subject.
Structure Activity Relationship Sar of Piperidin 3 Yl Dimethylcarbamate Analogs
Impact of Piperidine (B6355638) Ring Substitutions on Pharmacological Activity
The piperidine ring is a versatile scaffold in drug design, and its substitution pattern significantly dictates the pharmacological profile of piperidin-3-yl dimethylcarbamate (B8479999) analogs. pharmjournal.rubohrium.com The position, nature, and stereochemistry of substituents on the piperidine ring can profoundly affect binding affinity, selectivity, and efficacy at various biological targets.
For instance, in the context of acetylcholinesterase (AChE) inhibitors, a class of drugs used to treat Alzheimer's disease, the substitution on the piperidine nitrogen is crucial. The introduction of a benzyl (B1604629) group at the 1-position of the piperidine ring has been shown to be a key structural feature for potent AChE inhibition. nih.gov Further modifications, such as the introduction of a 5,6-dimethoxy-1-oxoindan-2-yl)methyl group at the 4-position, led to the development of highly potent and selective AChE inhibitors like donepezil. nih.gov
In a different context, for inhibitors of the presynaptic choline (B1196258) transporter (CHT), substitutions on the piperidine ring also play a defining role. nih.gov Studies on 4-methoxy-3-(piperidin-4-yl)oxy benzamides revealed that while an N-methylpiperidine at the 4-position was well-tolerated, moving it to the 3-position resulted in a less active compound. nih.gov Interestingly, replacing the isopropyl group on the piperidine ether with a methyl group resulted in an equipotent compound, highlighting the subtle yet significant impact of small alkyl substitutions. nih.gov However, larger substituents like cyclohexyl and cyclopentyl were found to be inactive, indicating a narrow SAR around this part of the molecule. nih.gov
The rigidity of the piperidine ring can also be a key determinant of activity. Introducing bridged structures, such as in 2-azanorbornane, nortropane, and isoquinuclidine derivatives, has been explored to constrain the conformation of the piperidine ring. nih.gov This strategy can enhance binding affinity by pre-organizing the molecule into a bioactive conformation and can also influence physicochemical properties like lipophilicity. nih.gov For example, a pure (S,S,S) 2-azanorbornane enantiomer displayed higher affinity for the P2Y14 receptor than its parent piperidine compound. nih.gov
The following table summarizes the impact of various piperidine ring substitutions on pharmacological activity based on different studies:
| Target | Substitution Position | Substituent | Effect on Activity |
| Acetylcholinesterase (AChE) | 1-position | Benzyl | Essential for potent inhibition nih.gov |
| Acetylcholinesterase (AChE) | 4-position | (5,6-dimethoxy-1-oxoindan-2-yl)methyl | Leads to highly potent and selective inhibitors nih.gov |
| Choline Transporter (CHT) | N-Methyl on Piperidine Ring | 4-position vs. 3-position | 4-position is more favorable for activity nih.gov |
| Choline Transporter (CHT) | Piperidine Ether | Methyl vs. Isopropyl | Equipotent nih.gov |
| Choline Transporter (CHT) | Piperidine Ether | Cyclohexyl, Cyclopentyl | Inactive nih.gov |
| P2Y14 Receptor | Piperidine Ring | Bridged structures (e.g., 2-azanorbornane) | Can enhance binding affinity nih.gov |
Role of the Dimethylcarbamate Moiety in Target Binding and Efficacy
For cholinesterase inhibitors such as rivastigmine, neostigmine, and physostigmine, the carbamate (B1207046) group is a key element for their interaction with the enzyme's active site. nih.govnih.gov The carbamate acts as a "pseudo-substrate" for AChE. The enzyme hydrolyzes the carbamate, but at a much slower rate than its natural substrate, acetylcholine (B1216132). This results in a temporary inactivation of the enzyme, leading to an increase in acetylcholine levels in the synaptic cleft, which is beneficial in conditions like Alzheimer's disease. The dimethyl substitution on the carbamate can influence the rate of this carbamoylation and the subsequent decarbamoylation, thereby modulating the duration of inhibition.
The necessity of an intact carbamate structure for potent enzyme inhibition has been demonstrated in studies of fatty acid amide hydrolase (FAAH) inhibitors. nih.gov Structural variations that disrupt the rigid carbamate structure lead to a significant decrease in activity. nih.gov This suggests that the specific geometry and electronic properties of the dimethylcarbamate moiety are finely tuned for optimal interaction with the enzyme's binding pocket.
The table below illustrates the significance of the carbamate moiety in different contexts:
| Biological Target/Application | Role of the Dimethylcarbamate Moiety | Example Compounds |
| Acetylcholinesterase (AChE) | Key element for interaction with the active site, acts as a slow-turnover inhibitor. nih.govnih.gov | Rivastigmine, Neostigmine, Physostigmine |
| Fatty Acid Amide Hydrolase (FAAH) | A rigid carbamate structure is necessary for good enzyme inhibition. nih.gov | (Indolylalkyl)piperidine carbamates |
| Prodrug Design | Can enhance bioavailability and delay first-pass metabolism. nih.gov | Various |
Elucidation of Key Pharmacophoric Elements for Specific Biological Targets
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For piperidin-3-yl dimethylcarbamate analogs, the key pharmacophoric elements typically include a basic nitrogen atom, a hydrogen bond acceptor (the carbonyl oxygen of the carbamate), and a lipophilic region.
For histamine (B1213489) H3 receptor antagonists, a general pharmacophore includes a basic tertiary amine (present in the piperidine ring), a linker, a central core, and a diverse lipophilic region. nih.gov In a series of piperidine-containing carbamates, the piperidine ring provides the basic amine, while the carbamate and the attached lipophilic group contribute to the central core and arbitrary region, respectively. nih.govuni-regensburg.de
In the case of acetylcholinesterase (AChE) inhibitors, the pharmacophore often involves a cationic or basic site that interacts with the peripheral anionic site (PAS) of the enzyme, and an esteratic site that interacts with the catalytic active site (CAS). ajchem-a.com For this compound analogs, the protonated piperidine nitrogen can bind to the PAS, while the carbamate moiety positions itself to interact with the CAS. nih.gov Molecular docking studies of piperidinyl-quinoline acylhydrazones, which share structural similarities, have shown that the piperidine ring can form π-sigma and π-alkyl linkages, while the quinoline (B57606) core engages in π-π stacking interactions within the enzyme's active site. nih.gov
The development of multitarget-directed ligands for Alzheimer's disease has also shed light on the pharmacophoric requirements. For compounds targeting AChE, butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE1), a common pharmacophore may involve specific hydrogen bonding interactions and hydrophobic contacts. nih.gov Molecular docking and dynamic simulation studies have shown that piperidine-based compounds can exhibit binding profiles similar to known reference ligands at the active sites of these enzymes. nih.gov
The following table summarizes the key pharmacophoric elements for different biological targets:
| Biological Target | Key Pharmacophoric Elements | Example Interactions |
| Histamine H3 Receptor | Basic tertiary amine, linker, central core, lipophilic region. nih.gov | Piperidine nitrogen as the basic amine. |
| Acetylcholinesterase (AChE) | Cationic/basic site for PAS interaction, esteratic site for CAS interaction. ajchem-a.com | Protonated piperidine binds to PAS, carbamate interacts with CAS. nih.gov |
| Multitarget (AChE, BuChE, BACE1) | Specific hydrogen bond donors/acceptors, hydrophobic regions. nih.gov | Piperidine ring involved in π-alkyl linkages. nih.gov |
Correlation Between Molecular Lipophilicity and Bioactivity
Molecular lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial physicochemical property that significantly influences the pharmacokinetic and pharmacodynamic properties of a drug. It affects absorption, distribution, metabolism, excretion, and toxicity (ADMET). For this compound analogs, there is often a complex, non-linear relationship between lipophilicity and biological activity.
In some cases, increasing lipophilicity can lead to enhanced activity. For instance, in a series of FAAH inhibitors, analogs bearing lipophilic aliphatic and aromatic N-terminal substituents were prepared to explore interactions with hydrophobic regions of the enzyme. researchgate.net Similarly, for P2Y14R antagonists, modifications to the piperidine moiety were made to probe hydrophobicity, with some rigidified derivatives showing preserved or even enhanced affinity. nih.gov
However, excessive lipophilicity can be detrimental, leading to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, medicinal chemists often aim to optimize lipophilicity within a specific range. In the development of P2Y14R antagonists, bridged piperidine derivatives were introduced in an attempt to lower lipophilicity while maintaining affinity. nih.gov Indeed, compounds like isoquinuclidine and isonortropanol derivatives exhibited lower lipophilicity than the parent compound. nih.gov
The parallel artificial membrane permeability assay (PAMPA) is a common method to assess the lipophilicity and membrane permeability of compounds. nih.gov Studies on multitarget-directed ligands for Alzheimer's disease have shown that compounds with significant lipophilicity in PAMPA studies can also exhibit neuroprotective properties. nih.gov
The table below provides examples of the correlation between lipophilicity and bioactivity:
| Compound Series | Observation | Implication |
| FAAH Inhibitors | Introduction of lipophilic substituents. researchgate.net | Exploring hydrophobic interactions can enhance activity. |
| P2Y14R Antagonists | Bridged piperidine derivatives designed to lower lipophilicity. nih.gov | Optimizing lipophilicity is crucial for drug-like properties. |
| Multitarget AD Ligands | Significant lipophilicity in PAMPA studies correlated with neuroprotection. nih.gov | A certain level of lipophilicity is required for CNS penetration and activity. |
Stereochemical Influences on SAR
Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can therefore interact differently with the stereoisomers of a drug.
For this compound and its analogs, the piperidine ring can contain one or more chiral centers, leading to the existence of different stereoisomers. The absolute configuration of these stereocenters can have a profound impact on binding affinity and efficacy.
In the context of muscarinic receptor agonists, the rigidity conferred by bridging the piperidine ring, as in azanorbornane and quinuclidine (B89598) skeletons, has been a common strategy to improve selectivity. nih.gov The specific stereochemistry of these rigid analogs is critical for their interaction with different muscarinic receptor subtypes.
For P2Y14R antagonists, the stereochemistry of bridged piperidine analogs was found to be crucial for their activity. A pure (S,S,S) 2-azanorbornane enantiomer displayed a threefold higher affinity than its corresponding enantiomer, highlighting the importance of a specific stereochemical arrangement for optimal receptor binding. nih.gov
Studies on nature-inspired compounds have also underscored the significance of stereochemistry. For derivatives of 3-Br-acivicin, only the natural (5S, αS) isomers showed significant antiplasmodial activity, suggesting that their uptake and interaction with biological targets are stereospecific. mdpi.com Molecular modeling has further revealed that specific stereochemical requirements are necessary for an efficient interaction with the target enzyme, leading to covalent irreversible binding. mdpi.com
The following table illustrates the influence of stereochemistry on the activity of piperidine derivatives:
| Compound Series | Stereochemical Feature | Impact on Activity |
| Bridged Muscarinic Agonists | Rigid, stereochemically defined structures. nih.gov | Confers selectivity for receptor subtypes. |
| Bridged P2Y14R Antagonists | (S,S,S) vs. other enantiomers. nih.gov | The (S,S,S) enantiomer showed significantly higher affinity. |
| 3-Br-acivicin Derivatives | (5S, αS) vs. unnatural isomers. mdpi.com | Only the natural isomer showed significant antiplasmodial activity. |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical first step in understanding the potential biological activity of a compound like Piperidin-3-yl dimethylcarbamate (B8479999).
Through molecular docking simulations, Piperidin-3-yl dimethylcarbamate can be virtually screened against a library of protein targets. These simulations would identify the most probable binding sites on a given protein. The process involves placing the ligand into the binding pocket and evaluating the energetic favorability of various poses. The results would highlight key amino acid residues within the active site that are likely to form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the piperidine (B6355638) ring, the dimethylcarbamate group, or other parts of the ligand.
Beyond identifying the binding site, molecular docking algorithms calculate a scoring function to estimate the binding affinity. This score, often expressed in units like kcal/mol, provides a prediction of how tightly the ligand will bind to the protein. A lower (more negative) score generally indicates a more stable complex. The simulations would also predict the most stable binding orientation or "pose" of this compound within the active site, offering a 3D model of the ligand-protein complex.
Hypothetical Docking Results of this compound with a Target Protein
| Parameter | Predicted Value/Description |
| Target Protein | Example Kinase A |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | ASP145, LYS72, LEU129 |
| Types of Interactions | Hydrogen bond with ASP145, Hydrophobic interactions with LEU129 |
| Predicted Orientation | Dimethylcarbamate group oriented towards the solvent-exposed region |
Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability and Conformational Changes
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the protein-ligand complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding pose and any conformational changes that may occur upon binding. For the this compound-protein complex, an MD simulation would reveal how the ligand and protein adjust their shapes to optimize their interaction, providing a more realistic representation of the binding event than static docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model that includes this compound and structurally similar compounds with known activities, it would be possible to predict its potency. These models are built by calculating a set of molecular descriptors (e.g., molecular weight, logP, electronic properties) and then using statistical methods to find a mathematical relationship between these descriptors and the observed biological activity.
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, can provide a deep understanding of the electronic properties of this compound. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is crucial for predicting the molecule's reactivity, stability, and the nature of its interactions with a biological target. For instance, the electrostatic potential map can indicate which parts of the molecule are likely to act as hydrogen bond donors or acceptors.
Predicted Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Value/Description | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |
| LUMO Energy | 1.5 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.1 D | Influences solubility and binding interactions |
Preclinical Pharmacological Investigations
In Vitro Cellular Efficacy Studies
No data is available on the in vitro cellular efficacy of Piperidin-3-yl dimethylcarbamate (B8479999).
Cell-Based Enzyme Inhibition Assays
There are no published studies detailing the effects of Piperidin-3-yl dimethylcarbamate in cell-based enzyme inhibition assays.
Cellular Receptor Functional Assays
Information regarding the activity of this compound in cellular receptor functional assays is not available.
Cellular Viability and Proliferation Assays (e.g., anti-tumor activity in specific cell lines)
There is no publicly accessible research on the impact of this compound on cellular viability and proliferation.
Induction of Cellular Apoptosis and Related Pathways (e.g., ROS production)
No studies have been found that investigate the potential of this compound to induce cellular apoptosis or its effects on related pathways.
In Vitro Metabolic Stability in Subcellular Fractions (e.g., microsomes)
Data on the in vitro metabolic stability of this compound in subcellular fractions such as microsomes is not available.
In Vivo Animal Model Studies (Non-Human)
There are no published reports on in vivo studies of this compound in any non-human animal models.
Efficacy Evaluation in Relevant Disease Models
There is no publicly available information on the efficacy of this compound in established disease models, such as those for neurodegenerative diseases or in cancer xenograft models.
Pharmacodynamic Endpoints and Biomarker Modulation in Animal Studies
No studies have been published detailing the pharmacodynamic endpoints or the modulation of specific biomarkers in animal studies following the administration of this compound.
Preclinical Pharmacokinetic Profiles in Animal Species
Data regarding the preclinical pharmacokinetic profile of this compound, including its plasma exposure and half-life in animal species such as mice or dogs, is not available in the public domain.
Future Research Directions and Therapeutic Potential
Exploration of Novel Biological Targets for Piperidin-3-yl Dimethylcarbamate (B8479999) Derivatives
The inherent structural features of piperidine-containing compounds have led to their investigation against a multitude of biological targets. researchgate.netclinmedkaz.org For derivatives of piperidin-3-yl dimethylcarbamate, future research could fruitfully explore a range of targets implicated in various pathologies.
One promising area of investigation is the endocannabinoid system, specifically the enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.govresearchgate.net Piperazine (B1678402) and piperidine (B6355638) carboxamides and carbamates have already been identified as potent inhibitors of these enzymes, suggesting that novel derivatives of this compound could be designed to modulate this system, with potential applications in treating pain and inflammatory conditions. nih.govresearchgate.net
Another avenue for exploration lies in the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B). nih.gov N-alkylpiperidine carbamates have shown promise as multi-target inhibitors for these enzymes, which are implicated in the pathogenesis of Alzheimer's disease. nih.gov Consequently, derivatives of this compound could be synthesized and evaluated for their potential as neuroprotective agents.
Furthermore, the piperidine nucleus is a key component in molecules targeting cathepsin K, an enzyme involved in bone resorption. mdpi.com The development of piperidine-3-carboxamide derivatives as anti-osteoporosis agents highlights the potential for this compound analogs to be investigated for similar activities. mdpi.com The table below summarizes potential biological targets for piperidine derivatives, which could be explored for analogs of this compound.
| Potential Biological Target | Therapeutic Area | Supporting Evidence |
| Fatty Acid Amide Hydrolase (FAAH) | Pain, Inflammation | Piperazine and piperidine carbamates show inhibitory activity. nih.govresearchgate.net |
| Monoacylglycerol Lipase (MAGL) | Pain, Inflammation | Piperazine and piperidine carbamates show inhibitory activity. nih.govresearchgate.net |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | N-alkylpiperidine carbamates act as inhibitors. nih.gov |
| Butyrylcholinesterase (BChE) | Alzheimer's Disease | N-alkylpiperidine carbamates act as inhibitors. nih.gov |
| Monoamine Oxidase (MAO-A/B) | Alzheimer's Disease | N-alkylpiperidine carbamates act as inhibitors. nih.gov |
| Cathepsin K | Osteoporosis | Piperidine-3-carboxamide derivatives are potent inhibitors. mdpi.com |
| NLRP3 Inflammasome | Inflammatory Diseases | A piperidin-4-yl-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold showed inhibitory activity. mdpi.com |
| 5-HT2A/5-HT2C Receptors | Neurological Disorders | Isoxazolo[4,5-d]azepin-3-ol analogues containing a piperidine moiety are agonists. wikipedia.org |
Design and Synthesis of Next-Generation Analogs with Improved Properties
The design and synthesis of next-generation analogs of this compound will be crucial for optimizing its therapeutic potential. This will involve a multi-pronged approach focusing on enhancing potency, selectivity, and pharmacokinetic properties.
A key strategy will be the systematic modification of the piperidine ring and the dimethylcarbamate moiety. For instance, the synthesis of N-alkylpiperidine carbamates has demonstrated that altering the alkyl substituent can significantly impact inhibitory activity and selectivity against different enzymes. nih.gov Similarly, modifications to the piperidine ring, such as the introduction of various substituents, can influence the biological activity of the resulting compounds. researchgate.net
The synthesis of these novel analogs can be achieved through various established and emerging chemical methodologies. mdpi.com Techniques such as catalytic hydrogenation, intramolecular cyclization, and multi-component reactions offer versatile routes to a diverse range of piperidine derivatives. mdpi.com For example, a general procedure for the preparation of piperidine-3-carboxamide derivatives involves the coupling of a piperidinic acid intermediate with a corresponding benzylamine. mdpi.com This approach could be adapted for the synthesis of novel this compound analogs.
Computational modeling and in silico screening will play a pivotal role in the rational design of these next-generation compounds. clinmedkaz.org By predicting the binding of virtual compounds to target proteins, researchers can prioritize the synthesis of molecules with the highest likelihood of success, thereby accelerating the drug discovery process. clinmedkaz.org
Development of Advanced Delivery Systems for Enhanced Efficacy in Preclinical Models
The development of effective drug delivery systems is paramount for translating promising preclinical findings into clinical applications. For derivatives of this compound, advanced delivery systems could enhance their therapeutic efficacy by improving solubility, controlling release, and targeting specific tissues. nih.gov
One promising approach is the use of polymeric films. nih.gov For instance, piperidine-based sodium alginate/poly(vinyl alcohol) films have been developed and have shown potential for the controlled release of therapeutic molecules. nih.gov Such systems could be particularly beneficial for localized drug delivery, for example, in the treatment of skin infections or for promoting wound healing.
Nanotechnology-based delivery systems also offer significant advantages. researchgate.net Encapsulating piperidine derivatives within nanoparticles, liposomes, or nanoemulsions can improve their bioavailability, protect them from degradation, and facilitate their transport across biological barriers such as the blood-brain barrier. researchgate.net Given that many potential targets for this compound derivatives are located within the central nervous system, the development of brain-penetrant delivery systems will be a critical area of future research. nih.gov
Translational Research Pathways from Preclinical Findings
The ultimate goal of preclinical research is to identify and develop new therapeutic agents for human use. The translational pathway for derivatives of this compound will involve a series of well-defined steps to bridge the gap between initial laboratory discoveries and clinical applications.
Following the identification of lead compounds with promising in vitro activity, comprehensive preclinical studies will be necessary. researchgate.netclinmedkaz.org These will include in vivo efficacy studies in relevant animal models of disease, such as models of neuropathic pain, Alzheimer's disease, or osteoporosis. These studies will be essential to establish proof-of-concept and to determine the therapeutic window of the candidate compounds.
A thorough evaluation of the pharmacokinetic and pharmacodynamic properties of the lead compounds will also be critical. researchgate.net This will involve studying their absorption, distribution, metabolism, and excretion (ADME) profiles to ensure that they have suitable drug-like properties for further development.
Should a derivative of this compound demonstrate a favorable profile in preclinical studies, the next step would be to file an Investigational New Drug (IND) application with regulatory agencies to initiate clinical trials in humans. The journey from the laboratory to the clinic is a long and arduous one, but the therapeutic potential of piperidine-based compounds provides a strong rationale for pursuing the development of novel derivatives of this compound. researchgate.netmdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
